Steric and Electronic Differentiation from 3‑Carbamoylphenylboronic Acids
The tert‑butyl group on the carbamoyl moiety provides greater steric bulk compared to a methyl or hydrogen substituent. This bulk can enhance regioselectivity in coupling reactions and improve metabolic stability of the derived products [1]. While no direct comparative coupling yield data for this exact compound are available, class‑level studies demonstrate that ortho‑substituted aryl boronic acids with bulky amides often require adjusted catalyst/ligand systems to achieve efficient transmetalation [2]. The chloro substituent additionally lowers the electron density of the aromatic ring, which can affect the rate of oxidative addition in cross‑coupling reactions relative to non‑halogenated analogs [3].
| Evidence Dimension | Steric parameter (Taft Es or molar refractivity) and Hammett σ value |
|---|---|
| Target Compound Data | tert-butyl group (Es ≈ -1.54); 4-Cl substituent (σp = 0.23) |
| Comparator Or Baseline | Methyl group (Es ≈ -1.24); Hydrogen (σp = 0.00) |
| Quantified Difference | Larger steric bulk; increased electron withdrawal |
| Conditions | Physicochemical parameters derived from substituent constants; not from direct coupling assays. |
Why This Matters
The distinct steric and electronic profile justifies selection of this specific boronic acid when the target molecule requires a bulky, electron‑deficient aryl ring.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [2] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. View Source
- [3] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. View Source
